molecular formula C19H17ClN2S B3998882 4-(4-Chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

4-(4-Chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

Cat. No.: B3998882
M. Wt: 340.9 g/mol
InChI Key: RJJPDKWWEKHSDV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a phenylpyrrolidinyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorobenzene derivative with a suitable nucleophile, such as a thiazole intermediate.

    Attachment of the Phenylpyrrolidinyl Group: The phenylpyrrolidinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpyrrolidinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the thiazole ring or the chlorophenyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole: Similar structure but with a methyl group instead of a phenyl group.

    4-(4-Chlorophenyl)-2-(3-ethylpyrrolidin-1-yl)-1,3-thiazole: Similar structure but with an ethyl group instead of a phenyl group.

    4-(4-Chlorophenyl)-2-(3-isopropylpyrrolidin-1-yl)-1,3-thiazole: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

4-(4-Chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole is unique due to the presence of both a chlorophenyl group and a phenylpyrrolidinyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability and solubility compared to similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2S/c20-17-8-6-15(7-9-17)18-13-23-19(21-18)22-11-10-16(12-22)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJPDKWWEKHSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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